molecular formula C20H26N2O3S B2532524 2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide CAS No. 954054-11-6

2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide

Cat. No.: B2532524
CAS No.: 954054-11-6
M. Wt: 374.5
InChI Key: LJOSTNXVZBLERG-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a pyrrolidine ring

Biochemical Analysis

Biochemical Properties

The pyrrolidine ring in 2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is a key structural element that contributes to its biochemical properties This ring structure allows the compound to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenethyl Group: This step often involves a nucleophilic substitution reaction where the pyrrolidine ring is attached to a phenethyl group.

    Introduction of the Sulfonamide Group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl: Similar structure but with an amino group instead of a sulfonamide group.

    Pyrrolidine-2-one: Contains a pyrrolidine ring but lacks the phenethyl and sulfonamide groups.

    Pyrrolidine-2,5-diones: Similar pyrrolidine ring structure but with different functional groups.

Uniqueness

2-methoxy-5-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide is unique due to its combination of a sulfonamide group, a methoxy group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-5-10-19(25-2)20(15-16)26(23,24)21-12-11-17-6-8-18(9-7-17)22-13-3-4-14-22/h5-10,15,21H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOSTNXVZBLERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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